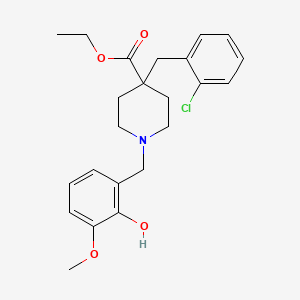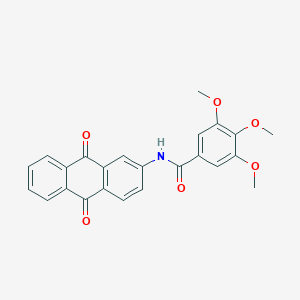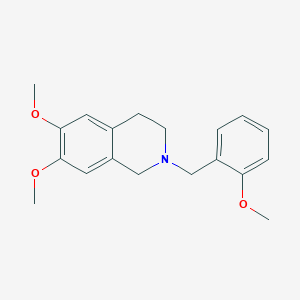![molecular formula C24H20BrFN2O2 B5206664 2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinazolinones can be synthesized through various methods, including the cyclocondensation of anthranilamides with aldehydes, catalyzed by acids like p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by hypervalent iodine compounds such as phenyliodine diacetate (Cheng et al., 2013). Another approach involves the one-step synthesis of fluorinated quinazolinones from 2-fluoro substituted benzoyl chlorides and 2-amino-N-heterocycles, yielding products in moderate yields (Deetz et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazolinones, including their polymorphs, is of significant interest due to its impact on the compound's physical and chemical properties. For example, 2-(2-hydroxyphenyl)-4(3H)-quinazolinone shows polymorph-dependent solid-state fluorescence, indicating that the conformational twist between the phenyl and quinazolinone rings leads to different molecular packing and, consequently, different fluorescence properties (Anthony, 2012).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, contributing to their wide applicability in synthetic chemistry. For instance, they can undergo cyclization, dehydrogenation, and even form complexes with metals, indicating their versatile chemical reactivity and the potential for generating novel compounds with desired properties (Cheng et al., 2013).
Physical Properties Analysis
The physical properties of quinazolinones, such as their fluorescence and solubility, are closely linked to their molecular structure. The presence of different substituents and the formation of polymorphs can significantly alter these properties, affecting their potential applications, especially in material science and sensor technology (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including their ability to act as hypolipidemic agents, fluorescence upon specific reactions, and interaction with metal ions. These properties are highly dependent on the specific substituents present in the quinazolinone structure, illustrating the importance of structural diversity in determining the functionality and application of these compounds (Kurogi et al., 1996).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone” would require appropriate safety precautions. The presence of bromine and fluorine atoms suggests that the compound could be hazardous if ingested or inhaled, and it could potentially be irritating to the skin and eyes .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2O2/c25-18-13-11-17(12-14-18)23-27-21-9-3-1-7-19(21)24(29)28(23)15-5-6-16-30-22-10-4-2-8-20(22)26/h1-4,7-14H,5-6,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUTWNOLVYFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Br)CCCCOC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)


![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)
